molecular formula C15H8Cl2F3N5O3S2 B2446951 3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(2-chlorobenzenesulfonyl)urea CAS No. 2085690-18-0

3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(2-chlorobenzenesulfonyl)urea

Cat. No. B2446951
CAS RN: 2085690-18-0
M. Wt: 498.28
InChI Key: UXUWDHMWXYBFAJ-UHFFFAOYSA-N
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Description

The compound is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of TFMP derivatives include direct chlorination and fluorination of 3-picoline followed by aromatic nuclear chlorination of the pyridine ring .

Scientific Research Applications

Synthesis and Characterization

  • A method for synthesizing 1,3,4-thiadiazol-2-yl urea derivatives, including the mentioned compound, has been developed, utilizing microwave irradiation for efficient and time-effective synthesis. These compounds were characterized using NMR, ESI-MS, and X-ray single crystal diffraction, highlighting the utility of these methods in chemical research (Li & Chen, 2008).

Fungicidal Activities

  • Several studies have demonstrated the fungicidal activities of similar compounds. For example, N-(2,6-difluorobenzoyl)-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea shows excellent fungicidal properties against Rhizoctonia solani, Botrytis cinerea, and Dothiorella gregaria (Song, Tan, & Wang, 2008).

Anticancer Potential

  • A study synthesized novel pyridine bearing biologically active imidiazolyl, pyrazolyl, oxa/thiadiazolyl, and urea derivatives as promising anticancer agents, indicating potential use in cancer research (Hafez & El-Gazzar, 2020).

Plant Growth Regulation

  • Research into aroyl ureas containing 1,3,4-thiadiazol units, similar to the compound , has shown that these compounds exhibit auxin activity and relatively good cytokinin activity, suggesting applications in plant growth and agriculture (Yu Ai-nong, 2010).

Crystallographic Studies

  • The crystal structure of related compounds has been determined, providing insights into their molecular configuration, which is critical for understanding their chemical properties and potential applications (Li-Qiao Shi, 2011).

Safety and Hazards

Based on the available data for related compounds, they may be harmful if swallowed, in contact with skin, or if inhaled. They may also cause respiratory irritation .

Future Directions

The demand for TFMP derivatives has been increasing steadily due to their wide-ranging potential applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

1-(2-chlorophenyl)sulfonyl-3-[5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2F3N5O3S2/c16-8-3-1-2-4-10(8)30(27,28)25-13(26)22-14-24-23-12(29-14)11-9(17)5-7(6-21-11)15(18,19)20/h1-6H,(H2,22,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUWDHMWXYBFAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NC(=O)NC2=NN=C(S2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2F3N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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